4-[2-(4-Fluorophenyl)-4-methyl-1,3-oxazol-5-yl]pyrimidin-2-amine
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Description
4-[2-(4-Fluorophenyl)-4-methyl-1,3-oxazol-5-yl]pyrimidin-2-amine is a useful research compound. Its molecular formula is C14H11FN4O and its molecular weight is 270.267. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds, such as 4,6-diarylpyrimidin-2-amine derivatives, have been shown to inhibit aurora kinase a (aurka), a protein that plays a crucial role in cell division .
Biochemical Pathways
The inhibition of AURKA by similar compounds affects the cell cycle, specifically causing an accumulation of cells in the G2/M phase . This suggests that 4-[2-(4-Fluorophenyl)-4-methyl-1,3-oxazol-5-yl]pyrimidin-2-amine may also impact the cell cycle and other downstream pathways related to cell division and growth.
Result of Action
The result of the action of similar compounds, such as derivative 12, includes the induction of caspase-mediated apoptotic cell death in HCT116 human colon cancer cells . This suggests that this compound may have similar effects, leading to cell death in certain types of cancer cells.
Properties
IUPAC Name |
4-[2-(4-fluorophenyl)-4-methyl-1,3-oxazol-5-yl]pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN4O/c1-8-12(11-6-7-17-14(16)19-11)20-13(18-8)9-2-4-10(15)5-3-9/h2-7H,1H3,(H2,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTEAYRULSDYBFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=N1)C2=CC=C(C=C2)F)C3=NC(=NC=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.